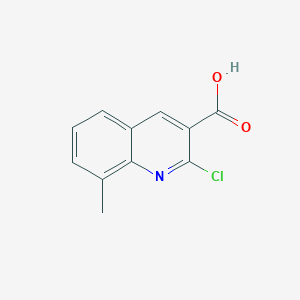
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Scientific Research Applications
Synthesis and Characterization
The compound 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea represents a class of chemicals with complex structures that have been explored in various scientific studies. These studies often focus on synthesizing novel compounds and analyzing their properties and potential applications in different fields, such as pharmacology and materials science. For instance, research into similar compounds has investigated their metabolism, absorption, and excretion in humans, highlighting the intricate processes these compounds undergo in biological systems (Karanam et al., 2007).
Chemical Analysis and Method Development
Analytical methods have been developed to measure specific compounds within biological samples, demonstrating the compound's relevance in advancing scientific methodologies. For example, innovative analytical techniques for measuring urinary thiols highlight the compound's role in advancing bioanalytical chemistry, which is essential for understanding biochemical pathways and disease markers (Kuśmierek et al., 2006).
Drug Discovery and Pharmacological Studies
In the realm of drug discovery, compounds with similar structures have been explored for their pharmacological properties, such as their selectivity and potency as enzyme inhibitors. This research provides a foundation for developing new therapeutic agents, showcasing the compound's potential in contributing to novel treatments for various diseases. For instance, compounds designed to probe selectivity towards enzyme inhibition offer insights into drug design and the molecular basis of selectivity (Grunewald et al., 1997).
Catalysis and Chemical Reactions
The compound's related research has also delved into catalysis, exploring novel catalysts for chemical syntheses. For example, the development of new N-sulfonated Brönsted acidic catalysts for promoting specific condensation reactions underlines the compound's relevance in synthetic organic chemistry and the development of more efficient and environmentally friendly chemical processes (Goli-Jolodar et al., 2016).
Molecular Docking and Anticonvulsant Activity
Furthermore, compounds within this class have been studied for their biological activities, including anticonvulsant effects, through techniques like molecular docking. This research contributes to our understanding of how these compounds interact with biological targets at the molecular level, potentially leading to the development of new therapeutic agents (Thakur et al., 2017).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBXZGLKUFQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




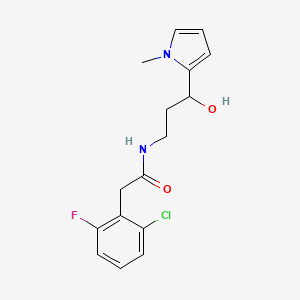

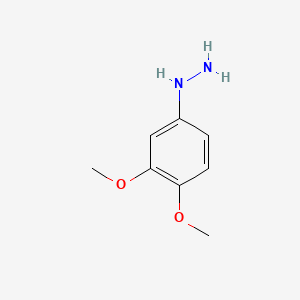
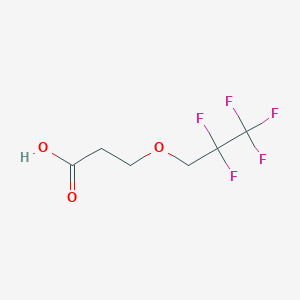
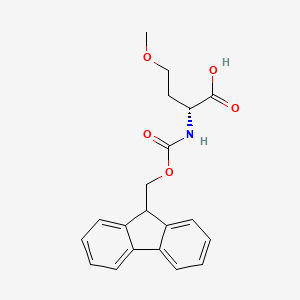



![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)
